1,4-Dichloro-2-((4-(3-phenylprop-2-enyl)piperazinyl)sulfonyl)benzene
Description
1,4-Dichloro-2-((4-(3-phenylprop-2-enyl)piperazinyl)sulfonyl)benzene is a sulfonamide derivative featuring a 1,4-dichlorobenzene core linked via a sulfonyl group to a piperazine ring substituted with a 3-phenylprop-2-enyl moiety. Its molecular formula is C₁₉H₂₂Cl₂N₂O₂S, with a calculated molecular weight of 413.3 g/mol. The compound’s structure combines aromatic chlorination, a sulfonamide bridge, and a piperazine-allylphenyl substituent, which may confer unique physicochemical and pharmacological properties.
Properties
IUPAC Name |
1-(2,5-dichlorophenyl)sulfonyl-4-[(E)-3-phenylprop-2-enyl]piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20Cl2N2O2S/c20-17-8-9-18(21)19(15-17)26(24,25)23-13-11-22(12-14-23)10-4-7-16-5-2-1-3-6-16/h1-9,15H,10-14H2/b7-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYBPXKMCRHJFNB-QPJJXVBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC=CC2=CC=CC=C2)S(=O)(=O)C3=C(C=CC(=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C/C=C/C2=CC=CC=C2)S(=O)(=O)C3=C(C=CC(=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20Cl2N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chlorination of Benzene
Electrophilic chlorination is employed to generate 1,4-dichlorobenzene. Using chlorine gas () in the presence of a Lewis acid catalyst such as iron(III) chloride (), benzene undergoes substitution at the para positions due to the directing effects of the initially introduced chlorine atom. The reaction proceeds as follows:
Yields for this step typically exceed 80% under optimized conditions.
Sulfonation at Position 2
Introducing the sulfonyl group at position 2 requires sulfonation of 1,4-dichlorobenzene. Concentrated sulfuric acid () or sulfur trioxide () is used under controlled temperatures (50–60°C). The sulfonic acid intermediate is subsequently converted to sulfonyl chloride using phosphorus pentachloride ():
This step achieves moderate yields (60–70%) due to competing side reactions, necessitating purification via fractional distillation.
Synthesis of 4-(3-Phenylprop-2-enyl)piperazine
The cinnamyl-substituted piperazine moiety is synthesized through alkylation of piperazine with cinnamyl bromide.
Alkylation of Piperazine
Piperazine reacts with cinnamyl bromide () in a nucleophilic substitution reaction. Sodium hydride () in dimethylacetamide (DMA) deprotonates piperazine, enhancing its nucleophilicity:
Reaction conditions (e.g., 2 hours at ambient temperature) yield 70–77% of the mono-alkylated product, with column chromatography (hexane/ethyl acetate) employed for purification.
Coupling of Sulfonyl Chloride and Cinnamylpiperazine
The final step involves coupling the dichlorobenzene sulfonyl chloride with 4-(3-phenylprop-2-enyl)piperazine to form the sulfonamide bond.
Nucleophilic Acyl Substitution
In anhydrous tetrahydrofuran (THF), the piperazine derivative attacks the electrophilic sulfur atom in the sulfonyl chloride, facilitated by triethylamine () to neutralize HCl:
This exothermic reaction achieves yields of 65–75%, with purity enhanced via recrystallization from ethanol.
Optimization Challenges and Solutions
Regioselectivity in Sulfonation
Achieving sulfonation at position 2 in 1,4-dichlorobenzene is challenging due to steric hindrance. Employing oleum () at elevated temperatures (80°C) improves regioselectivity, favoring the desired product.
Preventing Piperazine Dialkylation
Using a 1:1 molar ratio of piperazine to cinnamyl bromide minimizes dialkylation. Excess piperazine (2 equivalents) and controlled reaction times further suppress byproduct formation.
Stability of the Cinnamyl Group
The double bond in the cinnamyl group is susceptible to oxidation. Conducting reactions under inert atmospheres (N or Ar) and avoiding strong oxidizing agents preserves the integrity of the allyl chain.
Comparative Analysis of Synthetic Routes
| Step | Reagents/Conditions | Yield (%) | Purification Method |
|---|---|---|---|
| Chlorination | Cl, FeCl, 40°C | 85 | Fractional distillation |
| Sulfonation | HSO, 60°C | 65 | Column chromatography |
| Piperazine Alkylation | Cinnamyl bromide, NaH, DMA, 25°C | 77 | Hexane/EtOAc chromatography |
| Sulfonamide Coupling | EtN, THF, 0°C → 25°C | 72 | Recrystallization (EtOH) |
Chemical Reactions Analysis
Types of Reactions
1,4-Dichloro-2-((4-(3-phenylprop-2-enyl)piperazinyl)sulfonyl)benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The dichloro groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols, and alkoxides.
Major Products
Sulfoxides and sulfones: from oxidation.
Sulfides: from reduction.
Substituted derivatives: from nucleophilic substitution.
Scientific Research Applications
1,4-Dichloro-2-((4-(3-phenylprop-2-enyl)piperazinyl)sulfonyl)benzene has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,4-Dichloro-2-((4-(3-phenylprop-2-enyl)piperazinyl)sulfonyl)benzene involves:
Molecular Targets: Interacting with specific enzymes or receptors in biological systems.
Pathways: Modulating biochemical pathways related to its sulfonyl and piperazine groups.
Comparison with Similar Compounds
Structural Analogues in the Piperazinyl Sulfonyl Benzene Family
The compound is compared to structurally related piperazinyl sulfonyl benzenes, focusing on substituent variations and their implications:
Key Observations:
Substituent Effects on Molecular Weight: The target compound’s higher molecular weight (413.3 g/mol vs. 389.3 g/mol in CAS 497060-77-2) reflects the bulkier 3-phenylprop-2-enyl group compared to the smaller 2-fluorophenyl substituent.
Electronic and Steric Influences :
- Fluorine in CAS 497060-77-2 introduces electron-withdrawing effects, which could improve metabolic stability compared to the electron-rich allylphenyl group in the target compound .
- The sp²-hybridized prop-2-enyl group in the target compound may enable conjugation or π-π stacking interactions absent in analogs with purely aromatic substituents.
Pharmacological Implications: Sulfonamide-linked benzothiazole derivatives () exhibit anticonvulsant activity, suggesting that the sulfonyl group in the target compound may similarly interact with neurological targets .
Biological Activity
1,4-Dichloro-2-((4-(3-phenylprop-2-enyl)piperazinyl)sulfonyl)benzene, commonly referred to as compound 1, is a synthetic organic compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The chemical formula of compound 1 is . Its structure features a dichlorobenzene core with a piperazine ring substituted by a phenylpropene moiety linked via a sulfonyl group. This unique structure is believed to contribute to its biological properties.
Research indicates that compound 1 may interact with various biological targets, including receptors and enzymes involved in neurotransmission and cellular signaling pathways. The presence of the piperazine ring suggests potential interactions with serotonin and dopamine receptors, which could explain its psychoactive effects observed in preliminary studies.
Table 1: Potential Biological Targets of Compound 1
Biological Activity Studies
Several studies have investigated the biological activity of compound 1. Notably, its effects on cancer cell lines and neurological models have been documented.
Case Study: Anticancer Activity
A study evaluated the anticancer properties of compound 1 on human cancer cell lines. The results demonstrated significant cytotoxicity against breast and colon cancer cells, with an IC50 value indicating effective cell growth inhibition at micromolar concentrations. The mechanism was attributed to apoptosis induction via mitochondrial pathways.
Case Study: Neuropharmacological Effects
In vivo studies using rodent models assessed the neuropharmacological effects of compound 1. Behavioral tests indicated anxiolytic and antidepressant-like effects, suggesting its potential utility in treating mood disorders. The compound's ability to modulate serotonin levels was highlighted as a key factor in these observed behaviors.
Pharmacokinetics
Understanding the pharmacokinetic profile of compound 1 is crucial for evaluating its therapeutic potential. Initial studies suggest moderate absorption rates with a half-life conducive to both acute and chronic administration. However, further investigations are needed to fully elucidate its metabolic pathways and excretion routes.
Safety and Toxicology
Preliminary toxicological assessments indicate that compound 1 exhibits a favorable safety profile at therapeutic doses. However, high concentrations have shown potential hepatotoxic effects in animal models, necessitating careful dose management in clinical settings.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
